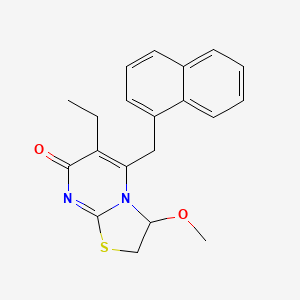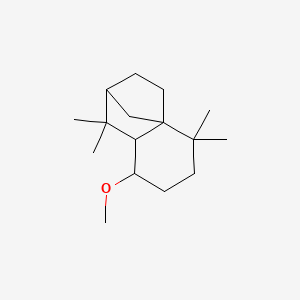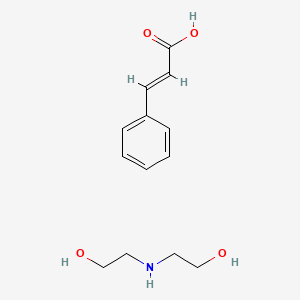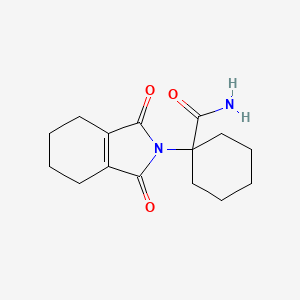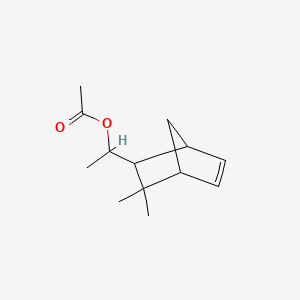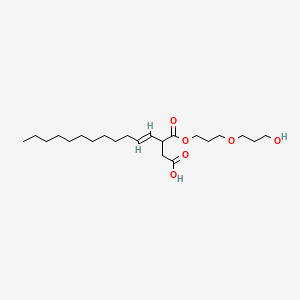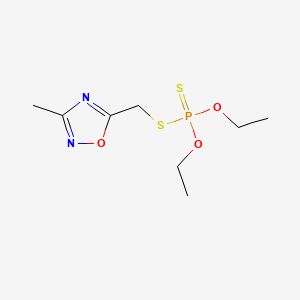
4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- is a heterocyclic compound that features a pyrimidinone core with a chlorine atom at the 6th position and a phenylthio group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- typically involves the chlorination of 4(1H)-pyrimidinone followed by the introduction of the phenylthio group. One common method includes the reaction of 4(1H)-pyrimidinone with thionyl chloride to introduce the chlorine atom at the 6th position. Subsequently, the chlorinated intermediate is reacted with thiophenol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenylthio group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Dechlorinated derivatives: from reduction reactions.
Substituted pyrimidinones: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their anticancer and antimicrobial properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The phenylthio group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
- 4(1H)-Pyrimidinone, 6-chloro-2-(methylthio)-
- 4(1H)-Pyrimidinone, 6-chloro-2-(ethylthio)-
- 4(1H)-Pyrimidinone, 6-chloro-2-(benzylthio)-
Comparison: Compared to its analogs, 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- exhibits unique properties due to the presence of the phenylthio group. This group can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science. Additionally, the phenylthio group can enhance the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
284682-01-5 |
|---|---|
Molecular Formula |
C10H7ClN2OS |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
4-chloro-2-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-8-6-9(14)13-10(12-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
OKTIXAZAEVAHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



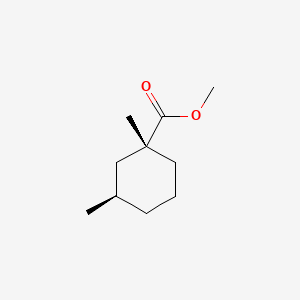
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)



